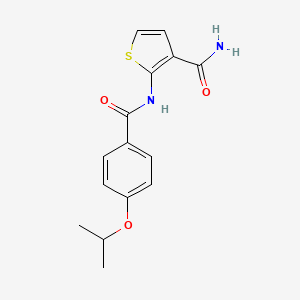
N-(2-hydroxy-2-phenylpropyl)-3,5-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-hydroxy-2-phenylpropyl)-3,5-dimethoxybenzamide” is a chemical compound that likely contains a benzamide group, which is a common functional group in pharmaceuticals and other biologically active compounds . The “2-hydroxy-2-phenylpropyl” part suggests the presence of a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) and a hydroxy group (an -OH group), which could potentially give this compound interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, likely includes a benzamide group attached to a phenylpropyl group with a hydroxy (OH) functional group at the 2-position . The benzamide portion of the molecule would also have methoxy (OCH3) groups at the 3 and 5 positions .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on its exact structure and the conditions under which it’s reacted. The hydroxy group might make it a potential nucleophile, and the carbonyl group in the benzamide portion could potentially be involved in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general predictions can be made based on the functional groups present in this compound. For example, the presence of a benzamide group could potentially influence its solubility and reactivity .Aplicaciones Científicas De Investigación
- Application : 2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone can be used as a photo-initiator to synthesize:
- Application : Research into polymeric metal complexes suggests potential applications for similar compounds in catalysis and material science. These complexes, derived from transition metal ions, could play a role in oxidation reactions, such as the oxidation of aldehydes.
- Application : The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones (analogous compounds) make them valuable in drug research and development. While not directly the same compound, this information highlights the potential of related structures in medicinal chemistry .
Photo-initiator in Polymer Synthesis
Metal Complexes and Catalysis
Biological and Pharmaceutical Studies
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-(2-hydroxy-2-phenylpropyl)-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-18(21,14-7-5-4-6-8-14)12-19-17(20)13-9-15(22-2)11-16(10-13)23-3/h4-11,21H,12H2,1-3H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPLFLFGEFZFBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC(=CC(=C1)OC)OC)(C2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-phenylpropyl)-3,5-dimethoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(5-Bromo-thieno[3,2-c]pyrazol-1-yl)-ethanone](/img/structure/B2381016.png)
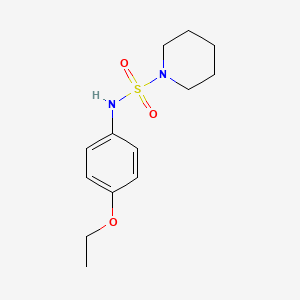
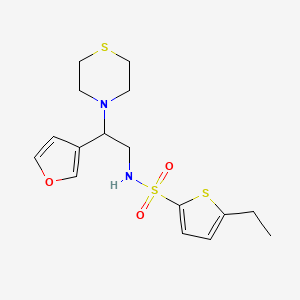
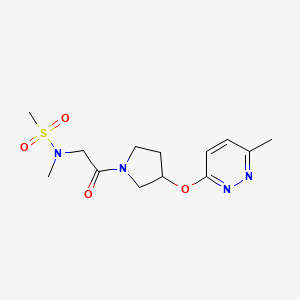
![N-{6-[(diallylamino)sulfonyl]-1,3-benzothiazol-2-yl}tetrahydro-2-furancarboxamide](/img/structure/B2381021.png)
![5-[(2-Chloro-6-methylphenoxy)methyl]furan-2-carbohydrazide](/img/structure/B2381023.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2381025.png)
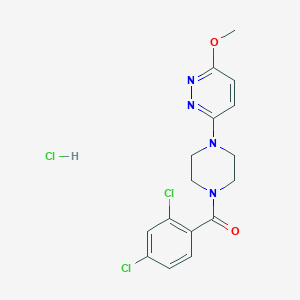


![N'-[(E)-(2,4-dichlorophenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2381033.png)
![(2R)-2-(2-Bicyclo[3.1.0]hexanyl)propanoic acid](/img/structure/B2381036.png)
